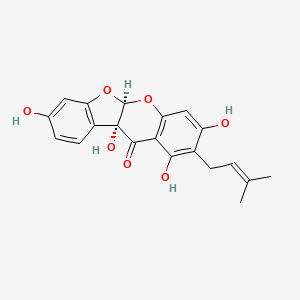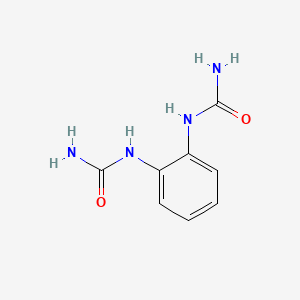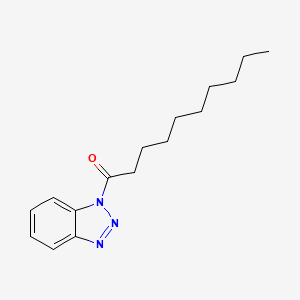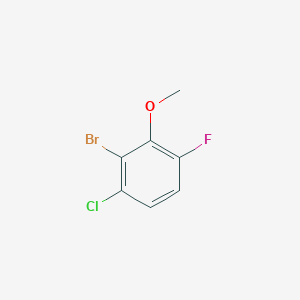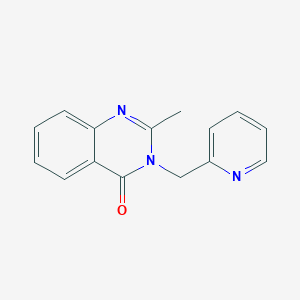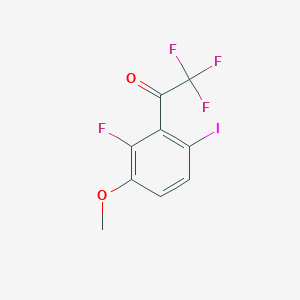
4-Ethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of 1,3-dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process .
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often involves similar acetalization processes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and trialkyl orthoformate in absolute alcohol can enhance yield and selectivity .
化学反応の分析
Types of Reactions: 4-Ethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
科学的研究の応用
4-Ethyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities, including antioxidant properties.
Medicine: Research explores its use in drug delivery systems and as a precursor for pharmaceutical compounds.
作用機序
The mechanism by which 4-Ethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant action in liquid-phase oxidation reactions is attributed to the formation of oxonium complexes with salts and acids, which function as catalysts in anhydrous acid reactions . These complexes can inhibit oxidation by breaking the chain reaction of peroxyl radicals .
類似化合物との比較
1,3-Dioxane: The parent compound, used as a solvent and in the synthesis of other dioxanes.
1,3-Dioxolane: A related compound with similar applications but differing in ring size and stability.
1,4-Dioxane: Known for its use as a solvent and stabilizer in industrial applications.
Uniqueness: 4-Ethyl-1,3-dioxane is unique due to its ethyl substitution, which can influence its reactivity and stability compared to other dioxanes. This substitution can enhance its solubility and interaction with various reagents, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
1121-61-5 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
4-ethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-2-6-3-4-7-5-8-6/h6H,2-5H2,1H3 |
InChIキー |
BHPXLRFSKUSDNN-UHFFFAOYSA-N |
正規SMILES |
CCC1CCOCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


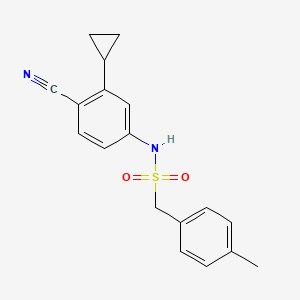
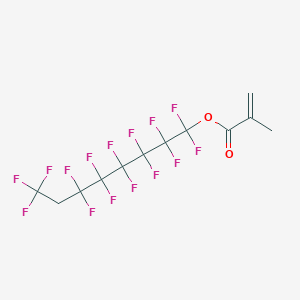
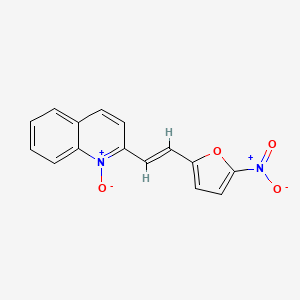
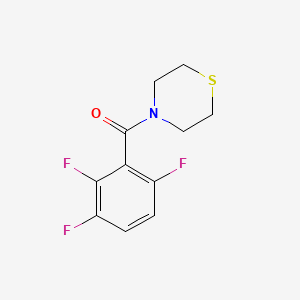
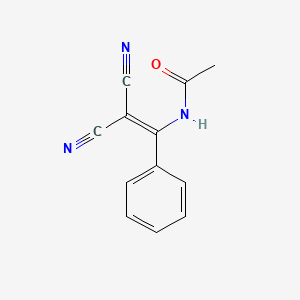
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
